
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide, also known as ABMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibitors in Cancer Research : Tetrahydroquinoline derivatives, specifically those related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl), have been developed as potent histone deacetylase (HDAC) inhibitors. These compounds, such as (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, exhibit marked anti-HDAC and antiproliferative activity, making them potential candidates for prostate cancer treatment. In a xenograft tumor model, these compounds significantly suppressed the growth of PC-3 prostate cancer cells (Liu et al., 2015).
Synthesis of Quinoline Derivatives : Research on the bromination of 1,2,3,4-tetrahydroquinoline has led to efficient one-pot synthesis methods for creating synthetically valuable quinoline derivatives. These methods have enabled the production of compounds like 6,8-dibromo-1,2,3,4-tetrahydroquinoline in high yields, which are important for further chemical transformations (Şahin et al., 2008).
Antibiotic Discovery : A tetrahydroquinoline derivative, identified as helquinoline, was discovered as a new antibiotic from the bacterium Janibacter limosus. This compound demonstrated significant biological activity against bacteria and fungi, highlighting its potential in addressing antibiotic resistance (Asolkar et al., 2004).
Structural and Molecular Studies : Tetrahydroquinoline derivatives like N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide have been studied for their molecular and crystal structures, providing insights into the role of intra- and intermolecular interactions in their properties. Such studies are crucial for understanding the chemical behavior of these compounds (Bougheloum et al., 2013).
Radioactive Tracers in Brain Disease Imaging : N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and labeled with carbon-11 and fluorine-18. These compounds are potential positron emission tomography (PET) AMPA receptor ligands, useful for imaging brain diseases (Gao et al., 2006).
Anticancer and Antioxidant Activities : Arylsulfonamide-based quinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds showed significant activity against various cancer cell lines, fungi, and bacteria, indicating their potential in medicinal chemistry (Kumar & Vijayakumar, 2017).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1-bromomethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-9(16)15-6-2-3-10-7-11(4-5-12(10)15)14-19(17,18)8-13/h4-5,7,14H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGJTHHIIYELDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

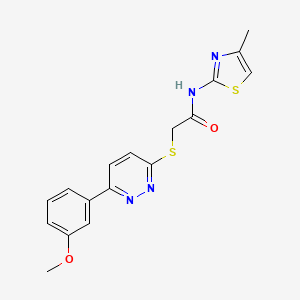
![N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B2417804.png)
![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)

![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)


![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)
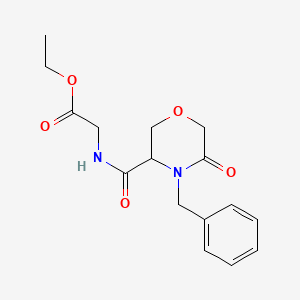
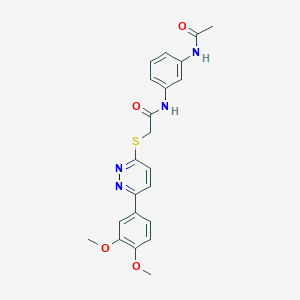
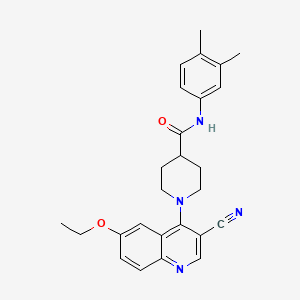
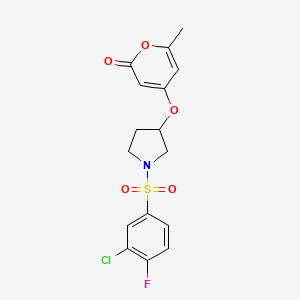
![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)
